![molecular formula C9H8N2O2 B1339880 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid CAS No. 118055-03-1](/img/structure/B1339880.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a compound with the CAS Number: 118055-03-1 . It has a molecular weight of 176.17 . The IUPAC name for this compound is pyrazolo [1,5-a]pyridin-3-ylacetic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridin-3-ylacetic acid and its derivatives often involves copper-catalyzed reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is 1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a powder that is stored at room temperature . It has a molecular weight of 176.17 .Scientific Research Applications
Medicine
Compounds like imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are used in medicine, particularly for treating short-term insomnia and some brain function disorders .
Synthesis of Heterocycles
These compounds can be used in the synthesis of heterocycles, which are crucial in pharmaceuticals and agrochemicals .
Corrosion Inhibition
Pyrazolo derivatives have been studied for their adsorption behavior and potential as corrosion inhibitors .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their tunable photophysical properties .
Structural Modifications
The main synthesis route allows for versatile structural modifications at multiple positions, which can be crucial for creating targeted molecules for various applications .
Catalysis
Some pyrazolo derivatives have been used in copper-catalyzed synthesis processes, indicating potential use in catalytic applications .
Safety and Hazards
The safety information available indicates that 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine core is a key structural component in many biologically active compounds . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to interact with various biochemical pathways .
Result of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have shown various biological activities .
Action Environment
It’s known that the stability of similar compounds under exposure to extreme ph has been studied .
properties
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVCNAGVXRMLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556549 |
Source
|
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid | |
CAS RN |
118055-03-1 |
Source
|
Record name | (Pyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.